molecular formula C19H15ClF3NOS B13905121 5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B13905121
M. Wt: 397.8 g/mol
InChI Key: MCGDQLUFDZZHTG-UHFFFAOYSA-N
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Description

5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Introduction of Substituents: The chloromethyl, methoxyphenyl, and trifluoromethylphenyl groups can be introduced through various substitution reactions, often involving halogenation and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions may target the chloromethyl group, converting it to a methyl group.

    Substitution: The chloromethyl group is a common site for nucleophilic substitution reactions, where various nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Methyl-substituted thiazoles.

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent due to the presence of bioactive functional groups.

Medicine

    Drug Development: Exploration of its pharmacological properties and potential as a lead compound in drug discovery.

Industry

    Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazole: Lacks the chloromethyl and trifluoromethyl groups.

    5-(Chloromethyl)-2-phenyl-1,3-thiazole: Lacks the methoxyphenyl and trifluoromethyl groups.

Uniqueness

The presence of the chloromethyl, methoxyphenyl, and trifluoromethylphenyl groups in 5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole makes it unique in terms of its chemical reactivity and potential applications. These functional groups can significantly influence the compound’s physical, chemical, and biological properties.

Properties

Molecular Formula

C19H15ClF3NOS

Molecular Weight

397.8 g/mol

IUPAC Name

5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C19H15ClF3NOS/c1-25-15-8-2-12(3-9-15)10-16-17(11-20)26-18(24-16)13-4-6-14(7-5-13)19(21,22)23/h2-9H,10-11H2,1H3

InChI Key

MCGDQLUFDZZHTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(SC(=N2)C3=CC=C(C=C3)C(F)(F)F)CCl

Origin of Product

United States

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